molecular formula C8H8Cl3NO2 B13584439 Methyl5-amino-2,4-dichlorobenzoatehydrochloride

Methyl5-amino-2,4-dichlorobenzoatehydrochloride

Cat. No.: B13584439
M. Wt: 256.5 g/mol
InChI Key: SHQYHKYPUFGAJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-amino-2,4-dichlorobenzoatehydrochloride typically involves the esterification of 5-amino-2,4-dichlorobenzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under acidic conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl5-amino-2,4-dichlorobenzoatehydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl5-amino-2,4-dichlorobenzoatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl5-amino-2,4-dichlorobenzoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Methyl5-amino-2,4-dichlorobenzoatehydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and applications in various fields of research .

Properties

Molecular Formula

C8H8Cl3NO2

Molecular Weight

256.5 g/mol

IUPAC Name

methyl 5-amino-2,4-dichlorobenzoate;hydrochloride

InChI

InChI=1S/C8H7Cl2NO2.ClH/c1-13-8(12)4-2-7(11)6(10)3-5(4)9;/h2-3H,11H2,1H3;1H

InChI Key

SHQYHKYPUFGAJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)N.Cl

Origin of Product

United States

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